molecular formula C8H9F6N3O6S2 B12503744 3-(Carboxymethyl)-1-methyl-1H-imidazol-3-ium bis((trifluoromethyl)sulfonyl)amide

3-(Carboxymethyl)-1-methyl-1H-imidazol-3-ium bis((trifluoromethyl)sulfonyl)amide

Cat. No.: B12503744
M. Wt: 421.3 g/mol
InChI Key: PFMBEKPTRVTVDM-UHFFFAOYSA-O
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Description

3-(Carboxymethyl)-1-methyl-1H-imidazol-3-ium bis((trifluoromethyl)sulfonyl)amide is a compound known for its unique properties and applications in various fields. It is an ionic liquid, which means it is composed entirely of ions and remains in a liquid state at relatively low temperatures. This compound is particularly noted for its high thermal stability, low volatility, and excellent ionic conductivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Carboxymethyl)-1-methyl-1H-imidazol-3-ium bis((trifluoromethyl)sulfonyl)amide typically involves the reaction of 1-methylimidazole with chloroacetic acid to form 3-(carboxymethyl)-1-methylimidazolium chloride. This intermediate is then reacted with lithium bis((trifluoromethyl)sulfonyl)amide to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(Carboxymethyl)-1-methyl-1H-imidazol-3-ium bis((trifluoromethyl)sulfonyl)amide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazolium salts, while complex formation can result in metal-imidazolium complexes .

Scientific Research Applications

3-(Carboxymethyl)-1-methyl-1H-imidazol-3-ium bis((trifluoromethyl)sulfonyl)amide has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 3-(Carboxymethyl)-1-methyl-1H-imidazol-3-ium bis((trifluoromethyl)sulfonyl)amide exerts its effects is primarily through its ionic nature. The imidazolium cation interacts with various molecular targets, including enzymes and receptors, altering their activity. The bis((trifluoromethyl)sulfonyl)amide anion contributes to the compound’s stability and solubility, enhancing its overall effectiveness .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the carboxymethyl group in 3-(Carboxymethyl)-1-methyl-1H-imidazol-3-ium bis((trifluoromethyl)sulfonyl)amide imparts unique properties, such as enhanced solubility in water and the ability to form stronger hydrogen bonds. These characteristics make it particularly useful in applications where other ionic liquids may not perform as well .

Properties

Molecular Formula

C8H9F6N3O6S2

Molecular Weight

421.3 g/mol

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;2-(3-methylimidazol-3-ium-1-yl)acetic acid

InChI

InChI=1S/C6H8N2O2.C2F6NO4S2/c1-7-2-3-8(5-7)4-6(9)10;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h2-3,5H,4H2,1H3;/q;-1/p+1

InChI Key

PFMBEKPTRVTVDM-UHFFFAOYSA-O

Canonical SMILES

C[N+]1=CN(C=C1)CC(=O)O.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F

Origin of Product

United States

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